3,4-Bis(methylsulfanyl)selenophene
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Overview
Description
3,4-Bis(methylsulfanyl)selenophene is an organoselenium compound characterized by the presence of two methylsulfanyl groups attached to a selenophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)selenophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibutyl diselenide with 1,3-diynes in the presence of iron(III) chloride in dichloromethane at 40°C under an argon atmosphere . This method ensures the formation of the selenophene ring with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfanyl)selenophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the selenophene ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,4-Bis(methylsulfanyl)selenophene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism by which 3,4-Bis(methylsulfanyl)selenophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s selenophene ring and methylsulfanyl groups allow it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including antioxidant and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(butylselanyl)selenophene
- 3,4-Dimethylthioselenophene
- 3-Butylselanyl-4-alkoxyselenophene
Uniqueness
3,4-Bis(methylsulfanyl)selenophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
3,4-bis(methylsulfanyl)selenophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPESLKFBVZTGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C[Se]C=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394417 |
Source
|
Record name | Selenophene,3,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88589-46-2 |
Source
|
Record name | Selenophene,3,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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